molecular formula C19H23N3O4 B2925864 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide CAS No. 1060188-60-4

2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Cat. No.: B2925864
CAS No.: 1060188-60-4
M. Wt: 357.41
InChI Key: NZNVDYMFEIYBKG-UHFFFAOYSA-N
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Description

This compound is a pyrimidinone derivative featuring a 4-ethoxyphenyl substituent at the 4-position of the pyrimidinone ring and an acetamide group linked to a tetrahydrofuran-2-ylmethyl moiety. Pyrimidinones are heterocyclic scaffolds known for diverse pharmacological activities, including antifungal, anticancer, and antioxidant properties . Limited direct data on this compound’s synthesis or bioactivity are available in the provided evidence, but structural analogs offer insights for comparative analysis .

Properties

IUPAC Name

2-[4-(4-ethoxyphenyl)-6-oxopyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-2-25-15-7-5-14(6-8-15)17-10-19(24)22(13-21-17)12-18(23)20-11-16-4-3-9-26-16/h5-8,10,13,16H,2-4,9,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZNVDYMFEIYBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-(4-ethoxyphenyl)-6-oxopyrimidin-1(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C22H28N4O3
  • Molecular Weight : 406.48 g/mol
  • CAS Number : 1058207-69-4

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and its interaction with different biological pathways.

  • Enzyme Inhibition : The compound has shown inhibition of specific metabolic enzymes, which may contribute to its therapeutic effects. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative diseases .
  • Antioxidant Activity : Preliminary studies indicate that it possesses antioxidant properties, which can help mitigate oxidative stress in cells .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells.
Study 2Enzyme InteractionShowed effective inhibition of AChE, suggesting potential for treating Alzheimer's disease.
Study 3Antioxidant PropertiesExhibited strong free radical scavenging activity in vitro, indicating a protective effect against oxidative damage.

Anticancer Activity

In vitro studies have indicated that This compound displays potent anticancer properties. For example:

  • Cell Line Testing : The compound was tested against several human cancer cell lines, where it demonstrated IC50 values in the low micromolar range, indicating effective cytotoxicity.

Enzyme Inhibition Studies

Research has highlighted the compound's role as an AChE inhibitor:

  • Mechanism : The inhibition of AChE can lead to increased levels of acetylcholine, which is beneficial in conditions like Alzheimer's disease.

Antioxidant Studies

The antioxidant capabilities of the compound were assessed through various assays:

  • DPPH Assay : The compound showed a significant reduction in DPPH radical concentration, demonstrating its potential as a natural antioxidant.

Comparison with Similar Compounds

Structural Analogues

a. Pyrimidinone Derivatives with Varied Substituents

  • Compound (): 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxyphenyl)acetamide Key Differences: Replaces the ethoxyphenyl group with a methyl-thio group and a phenoxyphenyl acetamide. Impact: The thioether linkage may reduce metabolic stability compared to the oxygen-based linker in the target compound.
  • Compound (): 2-[(6-Ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-nitrophenyl)acetamide Key Differences: Incorporates a thienopyrimidinone core and a nitro group. Impact: The nitro group introduces electron-withdrawing effects, which could enhance reactivity but reduce bioavailability .

b. Tetrahydrofuran-Containing Analogues

  • Compound (): N-(4-(Tetrahydrofuran-2-yl)phenyl)acetamide Key Differences: Simpler structure with a tetrahydrofuran-linked phenyl group but lacks the pyrimidinone core. Impact: The absence of the pyrimidinone ring limits direct pharmacological comparison but highlights the role of tetrahydrofuran in modulating solubility .
Physicochemical Properties
Property Target Compound (Est.) Compound Compound Compound
Molecular Weight ~387.4 (C21H25N3O4)* 344.21 (C13H11Cl2N3O2S) 427.41 (C21H21N3O7) 395.4 (C22H22FN3O3)
Melting Point Not reported 224–226°C 96–98°C Not reported
Lipophilicity (LogP) High (ethoxyphenyl) Moderate (phenoxyphenyl) Low (nitrophenyl) Moderate (fluorophenyl)

*Calculated based on molecular formula C21H25N3O3.

Analysis :

  • The target compound’s ethoxyphenyl group likely increases lipophilicity compared to ’s nitrophenyl derivative, favoring passive diffusion .
  • Higher melting points in and compounds suggest greater crystallinity, possibly due to hydrogen bonding from thio or chloro substituents .

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